
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide, also known as QIMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QIMB is a small molecule that belongs to the class of imidazole-based compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Aplicaciones Científicas De Investigación
Ethylene Oligomerization Catalysis
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide derivatives are used in catalysis, particularly in the synthesis of nickel complexes for ethylene oligomerization. These complexes exhibit high activities in ethylene oligomerization, demonstrating the potential of these compounds in industrial catalysis applications (Wang, Shen, & Sun, 2009).
Novel Anti-fibrosis Drug Candidates
Derivatives of this compound, specifically ALK5 inhibitors, are studied for their potential as anti-fibrosis drugs. These compounds show promise in suppressing renal and hepatic fibrosis and have anti-metastatic effects in certain cancer models (Kim et al., 2008).
Cardiac Electrophysiological Activity
Research has explored N-substituted imidazolylbenzamides for their potential as selective class III agents in cardiac electrophysiology. Some of these compounds show promising activity in vitro, indicating their potential in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Agents
Certain derivatives of this compound are being investigated as novel PI3K inhibitors and anticancer agents. These compounds have shown potent antiproliferative activity in vitro against various human cancer cell lines, indicating their potential as anticancer therapies (Shao et al., 2014).
Antibacterial and Antifungal Activity
Several analogs of this compound have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show significant biological activity against standard strains, highlighting their potential in the development of new antimicrobial agents (ANISETTI & Reddy, 2012).
Synthesis of Novel Complexes
The compound has been used in the synthesis of novel complexes, such as the remote sulfonylation of aminoquinolines. These synthesized derivatives are noted for their improved environmental friendliness and less unpleasant odor compared to previous methods (Xia et al., 2016).
Propiedades
IUPAC Name |
N-quinolin-3-yl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-15-11-14-3-1-2-4-17(14)21-12-15)13-5-7-16(8-6-13)23-10-9-20-19(23)25/h1-12H,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDWCLLKWRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CNC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)
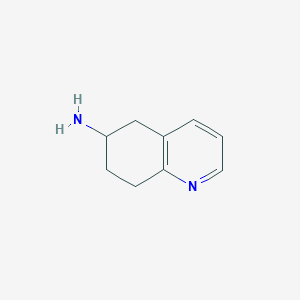
![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)
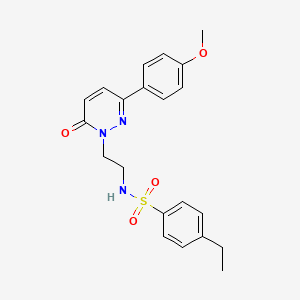
![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)


![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
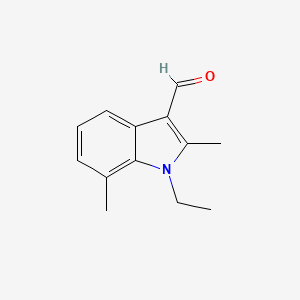
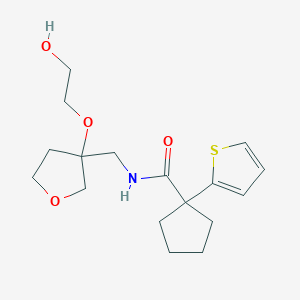
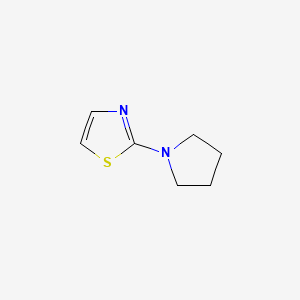
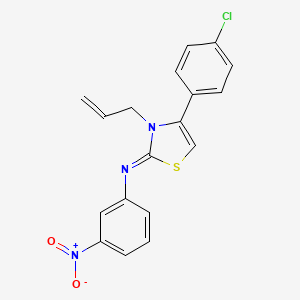

![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)